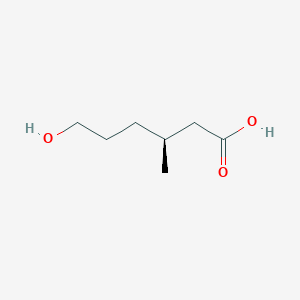

(S)-6-Hydroxy-3-methylhexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

(3S)-6-hydroxy-3-methylhexanoic acid |

InChI |

InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

ICELWQDCXZXRBH-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](CCCO)CC(=O)O |

Canonical SMILES |

CC(CCCO)CC(=O)O |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Resolution Strategies

Enantioselective Synthetic Routes for (S)-3-Hydroxy-3-methylhexanoic Acid

The creation of a single, desired enantiomer from achiral or racemic starting materials is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a molecule with a specific stereochemistry, a crucial aspect in the synthesis of biologically active compounds like (S)-6-Hydroxy-3-methylhexanoic acid.

Lactone Hydrolysis Methodologies and Intermediates

A prominent method for synthesizing this compound involves the hydrolysis of a lactone intermediate. nih.gov Lactones are cyclic esters, and their ring-opening can provide access to hydroxy acids. In this context, a key intermediate is a six-membered δ-lactone. The synthesis of this lactone can be achieved through the cyclization of ketene (B1206846) derivatives with carbonyl compounds. The subsequent hydrolysis of the lactone, often under basic conditions followed by acidification, yields the desired hydroxy acid. libretexts.org For instance, treatment of a lactone with sodium hydroxide (B78521) solution, followed by neutralization, can effectively open the lactone ring to produce the corresponding hydroxyhexanoic acid. rsc.org

The efficiency of this hydrolysis can be influenced by several factors, including temperature and solvent polarity. While higher temperatures can accelerate the reaction, they also pose a risk of lactone degradation. The use of polar aprotic solvents can enhance the nucleophilic attack required for ring-opening.

Table 1: Key Intermediates and Reactions in Lactone Hydrolysis

| Intermediate/Reaction | Description |

| δ-Lactone | A six-membered cyclic ester that serves as a precursor to the final product. |

| Ketene Derivatives | Highly reactive compounds used in the formation of the lactone intermediate. |

| Hydrolysis | The chemical breakdown of the lactone in the presence of water, typically catalyzed by an acid or base, to form the hydroxy acid. nih.govlibretexts.org |

| Saponification | A specific type of hydrolysis using a base, which results in the carboxylate salt of the hydroxy acid. libretexts.org |

Novel Alkylation Strategies for Derivative Synthesis

The synthesis of derivatives of this compound often employs novel alkylation strategies. These methods are crucial for creating structurally related analogs with potentially enhanced or modified biological activities. One such approach involves the asymmetric alkylation of chiral enolates. For example, the Evans asymmetric alkylation utilizes a chiral auxiliary, such as an oxazolidinone, to direct the stereoselective addition of an alkyl group. researchgate.netnih.gov This method has been successfully used in the synthesis of various chiral molecules, including intermediates for complex natural products. researchgate.net

Another powerful technique is the Fukuyama-Mitsunobu reaction, which allows for the formation of a carbon-nitrogen bond with high stereocontrol. acs.org This reaction has been optimized for the synthesis of complex molecules by carefully controlling the addition of reagents to maximize the yield of the desired diastereomer. acs.org These advanced alkylation methods provide a versatile toolkit for the synthesis of a wide range of derivatives, enabling the exploration of structure-activity relationships.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical. Chiral separation techniques are employed to separate and quantify the different stereoisomers present in a sample.

Advanced Chromatographic Methods (e.g., Chiral-GC, Chiral HPLC)

Chiral chromatography is a cornerstone for the separation of enantiomers. gcms.czvt.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.czuni-muenchen.de

Chiral Gas Chromatography (GC): Chiral GC is a powerful tool for separating volatile chiral compounds. gcms.czuni-muenchen.de Capillary columns containing derivatized cyclodextrins are commonly used as CSPs. gcms.czgcms.cz These cyclodextrin-based phases can separate a wide variety of enantiomers, including carboxylic acids and hydroxy acids. uni-muenchen.degcms.cz The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. uni-muenchen.de The temperature of the GC oven is a critical parameter that can be adjusted to optimize the separation of enantiomers. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for separating a broad range of chiral compounds, including those that are not volatile enough for GC. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their excellent chiral recognition abilities. mdpi.comwindows.net These columns can be operated in various modes, including normal phase, reversed phase, and polar organic mode, to achieve the desired separation. windows.net For instance, Chiralpak® and Chiralcel® columns are well-known for their effectiveness in resolving racemic mixtures. vt.edumdpi.comresearchgate.net The choice of mobile phase, including the type of organic modifier and any additives, is crucial for achieving optimal enantioseparation. vt.edu

Design and Synthesis of Structurally Related Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are driven by the quest for compounds with improved properties. nih.govwu.ac.th These modifications can involve altering the carbon skeleton, introducing new functional groups, or changing the stereochemistry at other chiral centers.

The synthesis of these analogs often leverages the same powerful synthetic methodologies used for the parent compound, including stereoselective alkylations and aldol (B89426) reactions. researchgate.netnih.gov For example, the synthesis of β-hydroxy-γ-amino acids, a class of compounds with significant biological relevance, has been achieved through diastereoselective Reformatsky reactions. nih.gov This approach allows for the selective formation of either the erythro or threo diastereomer by controlling the absolute configuration of the chiral auxiliary used. nih.gov

Furthermore, the synthesis of derivatives can involve the acylation of the hydroxyl group or modification of the carboxylic acid moiety. beilstein-journals.org These transformations can lead to the creation of a diverse library of compounds for biological screening. The synthesis of a nodupetide analogue, for instance, involved replacing a β-hydroxy acid residue with an α-hydroxy acid, demonstrating the flexibility of synthetic strategies in creating structural diversity. wu.ac.th

β,β,β-Trialkyl α-Amino Acid Derivatives

Novel alkylation strategies are often employed for the synthesis of derivatives of 3-hydroxy-3-methylhexanoic acid, with an emphasis on achieving high stereochemical control. These methods are crucial for applications in drug discovery where specific enantiomers are required.

O-Acylated Derivatives for Natural Product Synthesis

O-acylated derivatives are frequently utilized as key intermediates in the synthesis of complex natural products. The strategic acylation of a hydroxyl group can influence the stereochemical outcome of subsequent reactions. In the context of synthesizing this compound, an O-acylated precursor could be employed to direct a stereoselective reduction or other transformations.

The synthesis of β-hydroxy α-amino acids, a class of compounds to which the target molecule is related, often relies on stereoselective methods. nih.gov For instance, the enantioselective synthesis of these compounds can be achieved through various approaches, many of which utilize chiral auxiliaries or catalysts to control the stereochemistry. nih.gov While a direct application of O-acylated derivatives for the synthesis of this compound is not explicitly documented in the searched literature, this strategy remains a plausible and powerful tool in the arsenal (B13267) of synthetic organic chemists for constructing such chiral molecules.

Biosynthetic and Metabolic Pathways of S 3 Hydroxy 3 Methylhexanoic Acid

Identification of Natural Precursors and Conjugates

(S)-6-Hydroxy-3-methylhexanoic acid, often found as a component of human sweat, does not typically exist in a free state within bodily secretions. Instead, it is present as conjugates, which are essentially odorless precursors. ebi.ac.ukresearchgate.net These precursors are then acted upon by skin microflora to release the volatile and odorous acid. ebi.ac.ukresearchgate.net Research has identified two primary types of conjugates: glutamine conjugates and cysteinylglycine (B43971) conjugates.

Glutamine Conjugates

The most well-documented precursors of this compound are its glutamine conjugates. oup.comebi.ac.uk Specifically, the acid is covalently linked to a glutamine residue. researchgate.netoup.comebi.ac.uk These glutamine-N-α-conjugates have been identified in various human bodily fluids, including axillary (underarm) secretions, human milk, colostrum, and amniotic fluid. oup.comresearchgate.net The concentration of these conjugates can vary significantly, with the highest levels often found in colostrum. researchgate.net For instance, the glutamine-N-α-conjugate of (R)/(S)-3-hydroxy-3-methylhexanoic acid has been detected in ranges from <0.1–382 μg/kg in colostrum to 0.8–7.0 μg/kg in amniotic fluid. researchgate.net The presence of these conjugates in sterile and odorless axillary secretions underscores their role as precursors to the volatile fatty acids that contribute to body odor. ebi.ac.uknih.govresearchgate.net

Enzymatic Biotransformation and Cleavage Mechanisms

The release of this compound from its non-volatile precursors is an enzymatic process, primarily carried out by bacteria residing on the skin.

Role of Bacterial Aminoacylases (e.g., Corynebacterium spp.)

The key enzymes responsible for cleaving the glutamine conjugates are bacterial aminoacylases. ebi.ac.ukoup.comebi.ac.uk Specifically, a Zn(2+)-dependent Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA) produced by Corynebacterium species, such as Corynebacterium striatum, has been identified and characterized. ebi.ac.ukresearchgate.netoup.comnih.gov This enzyme exhibits high specificity for the glutamine residue of the conjugate but has a broader specificity for the attached acyl group, allowing it to act on various fatty acid-glutamine conjugates. researchgate.netebi.ac.uk The action of this enzyme on the odorless precursors in axillary secretions leads to the liberation of volatile fatty acids, including this compound, which are major contributors to the characteristic scent of human sweat. ebi.ac.ukoup.comasm.org

Conversion to Isovaleric Acid

While this compound is a significant odorant itself, it can also be a substrate for further bacterial metabolism. Some bacteria, including certain Corynebacterium species, can convert it into isovaleric acid (3-methylbutanoic acid). biosynth.com Isovaleric acid is another potent odorant, often described as having a cheesy or sweaty smell. oup.com This conversion is part of the broader metabolic activity of the skin microbiota, which can transform various compounds present in sweat into a complex mixture of volatile molecules. oup.commdpi.com The biotransformation of branched-chain amino acids like leucine (B10760876) by Staphylococcus species is also a major route to isovaleric acid. oup.com

Integration within Branched-Chain Fatty Acid Synthesis

The structure of this compound, a branched-chain fatty acid, suggests its connection to the broader pathways of fatty acid synthesis. Naturally occurring (R)-HMHA has been identified as an intermediate in the synthesis of branched-chain fatty acids. The biosynthesis of branched-chain fatty acids often utilizes precursors from branched-chain amino acid metabolism. nih.gov For example, the metabolism of valine and leucine can provide the initial building blocks for iso-branched fatty acids. nih.gov While the direct biosynthetic pathway for this compound in humans is not fully elucidated, its structure points to an integration with these fundamental metabolic processes.

Systemic Metabolism and Excretion Pathways

The systemic metabolism of this compound is presumed to follow a multi-stage process involving oxidation of its terminal hydroxyl group, followed by the catabolism of the resulting dicarboxylic acid. Due to the methyl group at the β-carbon, the standard mitochondrial beta-oxidation pathway is initially blocked, necessitating alternative routes likely involving peroxisomal action.

Initial Oxidation via Omega-Oxidation Pathway Enzymes

The compound enters the metabolic stream as a pre-hydroxylated fatty acid at the omega (ω) carbon. This structure is an intermediate in the omega-oxidation pathway, which typically occurs in the endoplasmic reticulum of the liver and kidneys. wikipedia.orgbyjus.comallen.in The subsequent steps involve the further oxidation of this terminal alcohol.

Oxidation to Aldehyde: The C6 hydroxyl group is first oxidized to an aldehyde by an alcohol dehydrogenase, utilizing NAD⁺ as a cofactor. byjus.com

Oxidation to Carboxylic Acid: The resulting aldehyde is then rapidly oxidized to a carboxylic acid by an aldehyde dehydrogenase, again using NAD⁺. byjus.com

This two-step oxidation converts this compound into 3-methyladipic acid , a six-carbon dicarboxylic acid. The formation of a dicarboxylic acid increases the water solubility of the molecule, preparing it for further metabolism or excretion. libretexts.org

Peroxisomal Beta-Oxidation of 3-Methyladipic Acid

The presence of a methyl group at the C3 (beta) position of the original acid structure sterically hinders the standard mitochondrial beta-oxidation pathway. nih.gov However, the formation of 3-methyladipic acid allows for beta-oxidation to potentially commence from the opposite (newly formed carboxyl) end. The metabolism of both dicarboxylic acids and branched-chain fatty acids typically involves peroxisomes. libretexts.orgwikipedia.org

The likely subsequent pathway for 3-methyladipic acid involves cycles of peroxisomal beta-oxidation. This process would sequentially shorten the carbon chain, although the exact metabolites and enzyme specificities for this particular dicarboxylic branched-chain acid are not defined. In cases of other 3-methyl-substituted fatty acids, alpha-oxidation is required to remove the methyl-blocked carbon. exlibrisgroup.comnih.gov However, by oxidizing from the other end of the dicarboxylic acid, the molecule may bypass this requirement.

Excretion

The primary route of excretion for water-soluble metabolites is through the urine. Dicarboxylic acids, such as the predicted 3-methyladipic acid intermediate, are readily excreted via urine. libretexts.org Any portion of this compound or its metabolites that is not fully oxidized is likely to be conjugated to increase its water solubility for efficient renal clearance. The most common conjugation reactions for such compounds are with glucuronic acid or sulfate.

Data Tables

The following tables provide a summary of the putative metabolic pathway for this compound.

Table 1: Predicted Metabolic Intermediates

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Metabolic Role |

| This compound | C₇H₁₄O₃ | 146.18 | Parent Compound |

| (S)-3-Methyl-6-oxohexanoic acid | C₇H₁₂O₃ | 144.17 | Aldehyde Intermediate |

| 3-Methyladipic acid | C₇H₁₂O₄ | 160.17 | Dicarboxylic Acid Product |

Table 2: Key Enzymes in the Putative Metabolic Pathway

| Enzyme Class | Specific Enzyme (Putative) | Cofactor | Location | Metabolic Step |

| Dehydrogenase | Alcohol Dehydrogenase | NAD⁺ | Endoplasmic Reticulum | Oxidation of C6-hydroxyl to an aldehyde byjus.com |

| Dehydrogenase | Aldehyde Dehydrogenase | NAD⁺ | Endoplasmic Reticulum | Oxidation of aldehyde to a carboxylic acid byjus.com |

| Acyl-CoA Synthetase | Medium-Chain Acyl-CoA Synthetase | ATP, CoA | Peroxisome | Activation for beta-oxidation |

| Acyl-CoA Oxidase | Peroxisomal Acyl-CoA Oxidase | FAD | Peroxisome | First step of peroxisomal beta-oxidation |

Biological Roles and Molecular Interactions of S 3 Hydroxy 3 Methylhexanoic Acid

Contribution to Human Olfactory Perception

(S)-3-Hydroxy-3-methylhexanoic acid (HMHA) is a volatile fatty acid that is a major component of human sweat malodor. nih.gov It is not secreted in its odorous form but is released from odorless precursors by skin bacteria. nih.govmdpi.com Specifically, HMHA is liberated from glutamine conjugates found in axillary secretions by a zinc-dependent aminoacylase (B1246476) produced by Corynebacterium species. nih.govoup.com

Odor Profile and Sensory Characteristics of the (S)-Isomer

The sensory perception of (S)-3-Hydroxy-3-methylhexanoic acid is characterized by a distinct and often pungent aroma. Multiple studies have described its odor profile with specific descriptors.

Key Odor Characteristics:

Primary Descriptors: The most frequently cited descriptors for HMHA are "cheesy" and "rancid". nih.govnih.govresearchgate.netresearchgate.net

Other Descriptions: It is also described as having a "pungent" and "sweaty" odor. nih.govgoogle.comgoogle.com

Investigations into Interactions with Olfactory Receptors

The perception of HMHA begins with its interaction with specific olfactory receptors (ORs) located in the nasal epithelium. Olfactory receptors are G protein-coupled receptors (GPCRs) that trigger a signaling cascade upon binding with an odorant molecule, leading to a neural signal being sent to the brain. google.comgoogle.com

Research has identified several ORs that are activated by the carboxylic acids found in human sweat. google.comgoogle.com While the complete profile of receptors for HMHA is still under investigation, it is known to be a ligand for certain ORs. nih.gov For instance, a patent for modulating sweat malodor perception lists several receptors, including OR52L1 and OR11H7P (a pseudogene), as responsive to carboxylic acids like pentanoic acid and 3-hydroxy-3-methylhexanoic acid, respectively. google.comnih.gov The combinatorial manner in which various ORs respond to a complex mixture of sweat volatiles allows for the discrimination of a wide array of body odors. plos.org

Sexually Dimorphic Production and Biological Implications

A significant aspect of HMHA's biology is its sexually dimorphic nature, meaning its production differs between males and females. researchgate.netresearchgate.net This difference is not in the secreted precursors themselves, which are similar between sexes, but in the relative amounts of the final volatile compounds generated. nih.gov

Research has consistently shown that men tend to produce more HMHA compared to women. researchgate.netresearchgate.net A study analyzing odor precursors in 49 volunteers found that the ratio of the precursor for HMHA to the precursor for the sulfurous compound (S)-3-methyl-3-sulfanylhexan-1-ol (MSH) was three times higher in men. nih.govoup.com Consequently, men's sweat is often characterized by the "cheesy, rancid" odor of HMHA, whereas women's sweat may feature more of the "tropical fruit- and onion-like" notes of MSH. nih.govresearchgate.netresearchgate.net This difference is partly attributed to men having a greater abundance of Corynebacteria, the bacteria responsible for releasing HMHA. researchgate.net

The biological implications of this dimorphism are a subject of ongoing research into human chemosignals, which are airborne chemicals that can affect the physiology and behavior of other members of the same species. researchgate.netnih.gov Molecules produced in sexually dimorphic amounts are considered potential chemosignals related to mate selection, intrasexual competition, or other social signaling. nih.govresearchgate.net However, studies investigating whether HMHA influences perceptions of attractiveness or gender in faces have yielded mixed results, with one study finding no strong evidence for a role in intersexual attraction or intrasexual competition. nih.govresearchgate.net

Chemosignaling and Interspecies Communication (e.g., Insect Behavioral Responses)

Beyond human-to-human signaling, the compounds in human sweat can act as chemosignals in interspecies communication, notably with insects. Host-seeking insects, such as mosquitoes, rely heavily on olfactory cues to locate their blood meals. oup.comsmithsonianmag.com Human sweat contains a unique blend of chemicals that makes it highly attractive to certain mosquito species, like Anopheles gambiae, the primary vector for malaria. oup.comnih.gov

Studies have investigated the role of specific sweat components, including HMHA, in mosquito attraction. In one study, the behavioral responses of Anopheles gambiae were tested using sweat incubated with different species of skin bacteria. oup.comnih.gov

Sweat incubated with Corynebacterium jeikeium, known for its strong ability to liberate HMHA, made mosquitoes particularly responsive. oup.comnih.gov

Furthermore, mosquitoes consistently showed a preference for male sweat over female sweat when incubated with the same bacterium, a preference that aligns with the higher production of HMHA in males. nih.gov

When tested on its own, HMHA did not elicit a strong discriminating response from the mosquitoes but did affect their general responsiveness. nih.gov This suggests that HMHA likely acts as part of a complex blend of volatiles, including compounds like lactic acid and ammonia, that together create the specific olfactory signature that guides anthropophilic (human-preferring) mosquitoes to their hosts. nih.govoup.comsmithsonianmag.com The transfer of such chemical signals is a critical aspect of both intraspecies and interspecies interactions. biorxiv.orgelifesciences.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis in Biological Samples

Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of organic acids like (S)-6-Hydroxy-3-methylhexanoic acid from biological fluids. creative-proteomics.comnih.gov These techniques offer the necessary sensitivity and selectivity to detect and quantify low-abundance analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Separation

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including organic acids, in biological samples such as urine. nih.govbohrium.commetbio.net For non-volatile compounds like hydroxy acids, derivatization is necessary to increase their volatility for GC analysis. nih.gov A common derivatization method involves converting the organic acids into their trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The separation of analytes in GC is based on their boiling points and affinity for the stationary phase within the analytical column. metbio.net Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification and quantification. metbio.net

To distinguish between the enantiomers of chiral molecules like this compound, chiral stationary phases are employed in the GC column. This direct approach allows for the separation of the R and S enantiomers based on the differential stability of the transient diastereomeric complexes they form with the chiral selector in the stationary phase. rsc.org

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to isolate this compound from the complex biological matrix and to concentrate it to detectable levels. nih.govnih.govbohrium.com

Solid-Phase Microextraction (SPME) and Direct Immersion SPME

Solid-phase microextraction (SPME) is a solvent-free, rapid, and cost-effective sample preparation technique. nih.gov It utilizes a coated fiber to extract and concentrate analytes from a sample. For volatile compounds in urine, headspace SPME is often employed, where the fiber is exposed to the vapor phase above the sample. nih.govbohrium.comresearchgate.net

Direct immersion SPME (DI-SPME) involves immersing the fiber directly into the liquid sample. sigmaaldrich.comnih.gov This method is particularly useful for less volatile and more polar analytes. sigmaaldrich.com The extraction efficiency of SPME can be influenced by factors such as the type of fiber coating, extraction time, temperature, pH, and the ionic strength of the sample. nih.govebi.ac.uk For instance, the extraction of 3-hydroxy-3-methylhexanoic acid using a polyacrylate fiber was optimized with an absorption time of 120 minutes and an increase in the ionic strength of the solution. ebi.ac.ukresearchgate.net

Table 1: SPME Fiber Selection and Optimization Parameters

| Parameter | Recommended Condition | Rationale |

| Fiber Coating | Polyacrylate or DVB/CAR/PDMS | Polyacrylate is effective for polar analytes like hydroxy acids. ebi.ac.ukresearchgate.net DVB/CAR/PDMS is a common choice for broad-spectrum volatile organic compound analysis. nih.gov |

| Extraction Mode | Direct Immersion (DI-SPME) | Suitable for less volatile and polar compounds like this compound. sigmaaldrich.com |

| Extraction Time | 55-120 minutes | Longer times can increase extraction efficiency, but must be balanced with sample throughput. nih.govebi.ac.ukresearchgate.net |

| Extraction Temperature | ~70 °C | Higher temperatures can increase the volatility of analytes and improve extraction. nih.gov |

| pH | Neutral (pH 7) | Adjusting the pH can enhance the extraction of certain compounds. For some applications, no pH adjustment is needed. nih.gov |

| Ionic Strength | Increased with salt addition | Adding salt can "salt out" organic compounds, increasing their partitioning into the SPME fiber. ebi.ac.uk |

Solvent Extraction and Other Pre-concentration Methods

Liquid-liquid extraction (LLE) is a conventional method for extracting organic acids from biological samples. nih.gov This typically involves acidifying the sample to protonate the organic acids and then extracting them into an organic solvent like ethyl acetate. nih.govscispace.com While simple, LLE can sometimes lack specificity due to the co-extraction of other endogenous compounds. scispace.com

Other pre-concentration techniques include the use of cation-exchange chromatography to remove interferences before solvent extraction. scispace.comnih.gov Additionally, evaporation techniques under vacuum can be used to remove water from the sample, thereby concentrating the organic acids in the organic phase. google.com

Stability Assessment in Complex Biological Matrices

The stability of this compound in biological samples is a critical consideration for accurate quantification. The concentration of organic acids can change during storage due to enzymatic activity or chemical degradation. scielo.org.zaresearchgate.net For example, studies on other hydroxy fatty acids have shown that their concentrations can be altered by prolonged storage or freeze-thaw cycles. theses.cz

In human plasma, some hydroperoxy fatty acids can be reduced to their corresponding hydroxy fatty acids during incubation. tandfonline.com Conversely, some hydroxy fatty acids have been shown to be stable under certain conditions, with no significant decrease in concentration after 4 hours of incubation at 37°C. tandfonline.com A study on 3-hydroxypentanoic acid demonstrated its stability in human plasma across various conditions, including in the autosampler, on the benchtop, through freeze-thaw cycles, and during long-term storage at -80°C. nih.gov It is essential to conduct stability studies for this compound under specific storage and handling conditions to ensure the reliability of analytical results.

pH Dependence Studies

The stability and ionization state of this compound are significantly influenced by pH. As a carboxylic acid, its carboxyl group (-COOH) can deprotonate to form a carboxylate ion (-COO⁻), a transition governed by its acid dissociation constant (pKa). This pH-dependent equilibrium affects the compound's solubility, chromatographic retention, and susceptibility to certain degradation pathways.

Stability studies often assess the compound's integrity across a range of pH values, typically from acidic to basic conditions, to simulate various physiological or environmental scenarios. For instance, in acidic conditions (pH < pKa), the compound exists predominantly in its protonated, less polar form. Conversely, in neutral to basic conditions (pH > pKa), the deprotonated, more polar carboxylate form dominates. This behavior is a critical consideration for developing extraction and chromatographic separation methods, such as High-Performance Liquid Chromatography (HPLC), where mobile phase pH is a key parameter for controlling retention time and peak shape. Studies on related hydroxy acids show that extreme pH conditions, particularly strong basic hydrolysis, can lead to significant degradation. ijpsr.com

Susceptibility to Degradation Pathways

This compound is susceptible to several degradation pathways, which must be understood to ensure accurate analysis and to define appropriate storage and handling conditions. Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

Key degradation pathways include:

Oxidation : The tertiary alcohol group in the molecule can be prone to oxidation, although this is generally less facile than the oxidation of primary or secondary alcohols. Oxidative stress conditions can, however, lead to the formation of various degradation products. ijpsr.com

Hydrolysis : While the molecule itself is not an ester or amide, studies on related compounds show that significant degradation can occur under hydrolytic stress, particularly in basic conditions (base hydrolysis). ijpsr.com Acid hydrolysis may cause slight degradation. ijpsr.com

Thermal Degradation : Exposure to high temperatures can induce degradation, potentially through dehydration reactions involving the hydroxyl group, leading to the formation of unsaturated compounds like 3-methylhex-2-enoic acid. ijpsr.com

The table below summarizes typical conditions for forced degradation studies and the expected stability of this compound, based on findings for similar compounds.

| Stress Condition | Typical Reagents/Conditions | Expected Outcome for this compound |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, Heat | Slight degradation observed. ijpsr.com |

| Base Hydrolysis | 0.1 M NaOH, Heat | Significant degradation observed. ijpsr.com |

| Oxidation | 3% H₂O₂, Room Temperature | Significant degradation observed. ijpsr.com |

| Thermal Degradation | 60-80°C, Solid State | Slight degradation, potential for dehydration. ijpsr.com |

| Photolytic Degradation | UV/Visible Light Exposure | Generally stable, degradation not typically observed. ijpsr.com |

Quantitative Analysis and Validation of Analytical Methods

The quantitative analysis of this compound is commonly performed using chromatographic techniques coupled with mass spectrometry, which offers high sensitivity and selectivity. A validated method based on direct immersion solid-phase microextraction (DI-SPME) followed by gas chromatography with mass spectrometry (GC-MS) has been developed for its determination in aqueous samples. ebi.ac.uk

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose. europa.eu This process involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.euikev.orgajrconline.org

The table below presents the validation parameters for a GC-MS method developed for the quantification of 3-hydroxy-3-methylhexanoic acid. ebi.ac.uk

| Validation Parameter | Description | Acceptance Criteria (Typical) | Reported Findings ebi.ac.uk |

|---|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from matrix components at the analyte's retention time. | Method demonstrated good resolution from matrix components. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99 | Signal versus concentration was linear with r² = 0.973-0.979. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Defined by linearity studies. | Method demonstrated linearity over the tested concentration range. |

| Accuracy | The closeness of the test results to the true value. | 80-120% recovery for spiked samples. | Accuracy provided values of 88-95% recovery. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 15%. | The precision of the method ranged between 8 and 16% RSD. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. | 0.01 ng/mL. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. | 0.04 ng/mL. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.